7-O-Desmethyl Temsirolimus

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

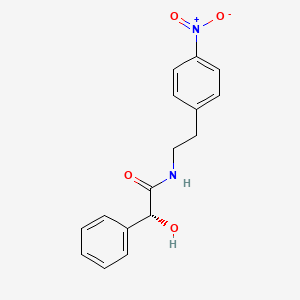

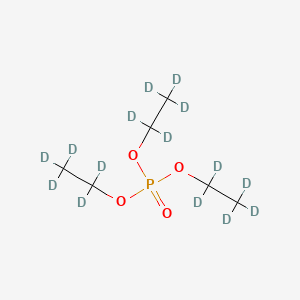

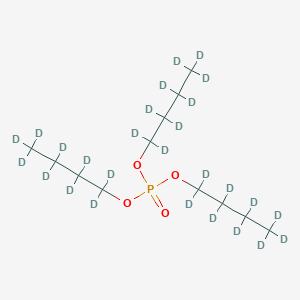

7-O-Desmethyl Temsirolimus is a derivative of Temsirolimus, a compound known for its potent antitumor properties. It is chemically identified as C55H85NO16 with a molecular weight of 1016.28 g/mol . This compound is often used as an impurity standard in the pharmaceutical industry and is a significant metabolite in the metabolic pathway of Temsirolimus .

准备方法

The preparation of 7-O-Desmethyl Temsirolimus involves the in vitro metabolism of Temsirolimus using human liver microsomes and recombinant human cytochrome P450 enzymes, particularly CYP3A4 . The process includes incubation of Temsirolimus with these enzymes, followed by separation and purification of the metabolites using techniques such as silica gel chromatography and semi-preparative reverse-phase high-performance liquid chromatography (HPLC) .

化学反应分析

7-O-Desmethyl Temsirolimus undergoes various chemical reactions, including:

Reduction: Though less common, reduction reactions can occur under specific conditions.

Substitution: This includes demethylation reactions where a methyl group is replaced by a hydrogen atom.

Common reagents used in these reactions include NADPH-regenerating systems and phosphate buffer solutions . Major products formed from these reactions include hydroxylated and demethylated derivatives of Temsirolimus .

科学研究应用

7-O-Desmethyl Temsirolimus has several applications in scientific research:

作用机制

7-O-Desmethyl Temsirolimus exerts its effects by inhibiting the mTOR pathway, similar to its parent compound, Temsirolimus . It binds to the intracellular protein FKBP-12, forming a complex that inhibits mTOR activity. This inhibition results in the arrest of the cell cycle at the G1 phase, reducing cell proliferation .

相似化合物的比较

7-O-Desmethyl Temsirolimus is compared with other metabolites of Temsirolimus, such as:

- 23-Hydroxy Temsirolimus

- 24-Hydroxy Temsirolimus

- 12-Hydroxy Temsirolimus

- Hydroxy-piperidine Temsirolimus

- 2this compound

What sets this compound apart is its specific role in the metabolic pathway and its unique inhibitory effects on the mTOR pathway .

属性

CAS 编号 |

408321-08-4 |

|---|---|

分子式 |

C55H85NO16 |

分子量 |

1016.276 |

InChI |

InChI=1S/C55H85NO16/c1-32-16-12-11-13-17-33(2)42(59)28-40-21-19-38(7)55(67,72-40)50(63)51(64)56-23-15-14-18-41(56)52(65)70-45(29-43(60)34(3)25-37(6)48(62)49(69-10)47(61)36(5)24-32)35(4)26-39-20-22-44(46(27-39)68-9)71-53(66)54(8,30-57)31-58/h11-13,16-17,25,32,34-36,38-42,44-46,48-49,57-59,62,67H,14-15,18-24,26-31H2,1-10H3/b13-11?,16-12-,33-17?,37-25-/t32-,34-,35-,36-,38-,39+,40+,41+,42?,44-,45+,46-,48-,49+,55-/m1/s1 |

InChI 键 |

CJDQIEOIQZFHOU-HNWJUJSNSA-N |

SMILES |

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OC(=O)C(C)(CO)CO)C)C)O)OC)C)C)C)O |

同义词 |

(7ξ)-7-O-Demethyl-rapamycin 42-[3-Hydroxy-2-(hydroxymethyl)-2-methylpropanoate] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide](/img/structure/B579853.png)

![2-[4-(4-Methyl-5-phenyl-3-isoxazolyl)phenoxy]-N-4-morpholinyl-acetamide](/img/structure/B579857.png)

![3-Phenyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B579872.png)

![2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinolin]-1'-one](/img/structure/B579873.png)